Ethyl Pramipexole
Description
Contextualization of Process-Related Impurities in Active Pharmaceutical Ingredient (API) Development
Process-related impurities are a specific class of impurities that are generated during the manufacturing of an API. mdpi.com Their formation is often linked to the specific chemical reactions, solvents, and reagents used in the synthesis process. contractpharma.com The presence of these impurities, even in trace amounts, can have significant implications. They can potentially alter the stability, and bioavailability of the API, or in some cases, exhibit their own pharmacological or toxicological effects. contractpharma.comresearchgate.net Therefore, a thorough understanding and control of process-related impurities are critical components of API development and are mandated by regulatory authorities worldwide. contractpharma.comgmpinsiders.com This involves the development of robust analytical methods to detect and quantify these impurities, as well as optimizing the manufacturing process to minimize their formation. contractpharma.com
Identification of Ethyl Pramipexole (B1678040) as a Key Impurity Associated with Pramipexole Synthesis
Pramipexole, a non-ergot dopamine (B1211576) agonist, is an API used in the management of Parkinson's disease and restless legs syndrome. wikipedia.orgoup.com The synthesis of Pramipexole is a multi-step process, and like any chemical synthesis, it is susceptible to the formation of impurities. researchgate.netacs.org One such process-related impurity that has been identified during the manufacturing of Pramipexole is Ethyl Pramipexole. tsijournals.com
This compound, chemically known as (6S)-(-)-2-amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole, is structurally very similar to Pramipexole, with the key difference being an ethyl group instead of a propyl group attached to the amino function. tsijournals.com Research has shown that this impurity can be detected during routine analysis of Pramipexole drug samples using High-Performance Liquid Chromatography (HPLC). tsijournals.com Its presence has been reported in the range of 0.05% to 0.1%. tsijournals.com The identification and characterization of this compound have been accomplished using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), which helps in determining its molecular weight and postulating its structure. tsijournals.com
The formation of this compound highlights the importance of rigorous process control and analytical monitoring in the production of Pramipexole to ensure the final API meets the high-purity standards required for pharmaceutical use.
Interactive Data Tables
Table 1: Pramipexole and its Process-Related Impurity, this compound
| Compound | Chemical Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Pramipexole | (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | 104632-26-0 | C10H17N3S | 211.33 |
| This compound | (6S)-(-)-2-amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole | 1254579-15-1 | C9H15N3S | 197.30 |
Table 2: Analytical Methods for Impurity Detection
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Pramipexole and its impurities. mdpi.comresearchgate.netimpactfactor.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities like this compound by determining their molecular weight. tsijournals.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmatory structural analysis of synthesized impurities. mdpi.comtsijournals.com |
| Gas Chromatography (GC) | Analysis of residual solvents. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
1254579-15-1 |
|---|---|
Molecular Formula |
C9H15N3S |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(6S)-6-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C9H15N3S/c1-2-11-6-3-4-7-8(5-6)13-9(10)12-7/h6,11H,2-5H2,1H3,(H2,10,12)/t6-/m0/s1 |
InChI Key |
AXRIBUURQVTZPJ-LURJTMIESA-N |
Isomeric SMILES |
CCN[C@H]1CCC2=C(C1)SC(=N2)N |
Canonical SMILES |
CCNC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Synthetic Pathways and Derivation Mechanisms of Ethyl Pramipexole
Established Synthetic Methodologies for (6S)-(-)-2-amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole
The synthesis of (6S)-(-)-2-amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole, or Ethyl Pramipexole (B1678040), is not typically a direct objective but rather a consequence of synthetic routes aimed at producing Pramipexole. The established methods for Pramipexole, and by extension its ethyl analog, often begin with a cyclohexanone (B45756) derivative.
One common pathway involves the reaction of 4-acetamidocyclohexanone with bromine to yield 2-bromo-4-acetamidocyclohexanone. wikipedia.org This intermediate then reacts with thiourea (B124793) to form a thiazole (B1198619) ring. wikipedia.org Subsequent hydrolysis of the amide to a primary amine, followed by reductive amination, introduces the side chain. wikipedia.org It is in this final alkylation step that variations can lead to the formation of Ethyl Pramipexole.
Another approach starts from 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. google.com The synthesis can proceed via reductive amination with an appropriate aldehyde or through acylation followed by reduction. google.comnewdrugapprovals.org For instance, reaction with propionic anhydride (B1165640) and subsequent reduction yields Pramipexole. google.com
A key challenge in these syntheses is achieving the desired stereochemistry, specifically the (S)-enantiomer, which is the active form of Pramipexole. wikipedia.orggoogle.com Chiral resolution, often employing an optically active acid like tartaric acid, can be performed on the diamine intermediate, though this may not always yield complete enantiomeric purity. google.com
Interactive Table: Synthetic Approaches to Pramipexole and Potential for this compound Formation
| Starting Material | Key Reagents | Intermediate(s) | Final Step Leading to Pramipexole | Potential for this compound Formation |
| 4-Acetamidocyclohexanone | Bromine, Thiourea, HBr, Diethyl mesoxalate, Tetrahydroborane | 2-bromo-4-acetamidocyclohexanone, Thiazole derivative, Primary amine | Reductive amination | Use of acetaldehyde (B116499) or ethylating agents instead of propionaldehyde (B47417) or propionylating agents. |
| (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Propionic anhydride, Borane | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-propionamide | Reduction of the amide | Presence of acetic anhydride or other ethylating impurities in the propionic anhydride. |
| (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | n-propyl tosylate | - | Direct alkylation | Presence of ethyl tosylate as an impurity in the alkylating agent. |
Mechanistic Investigations into the Formation of this compound as a Byproduct during Pramipexole Synthesis
This compound has been identified as a process-related impurity during the synthesis of Pramipexole. tsijournals.com Its formation is primarily attributed to the presence of impurities in the starting materials or reagents used in the alkylation step.
During the synthesis of Pramipexole, where a propyl group is introduced onto the 6-amino position of the tetrahydrobenzothiazole core, the presence of an ethylating agent as an impurity can lead to the concurrent formation of this compound. For instance, if the synthesis involves reductive amination with propionaldehyde, any contamination with acetaldehyde would result in the formation of the ethyl analog. Similarly, if the synthesis proceeds through acylation with propionic anhydride followed by reduction, the presence of acetic anhydride as an impurity would lead to the formation of an acetylated intermediate, which upon reduction, yields this compound.
Liquid chromatography-mass spectrometry (LC-MS) has been a crucial tool in identifying and characterizing this impurity. tsijournals.com In one study, an impurity with a molecular weight of 197, which is 14 mass units less than Pramipexole, was detected. tsijournals.com This mass difference corresponds to the substitution of a propyl group with an ethyl group. tsijournals.com The fragmentation pattern in the mass spectrum further confirmed the structure as (6S)-(-)-2-amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole. tsijournals.com
The proposed mechanism for the formation of this compound as a byproduct is a parallel reaction pathway where the diamine intermediate reacts with an ethylating impurity present in the reaction mixture. The reaction conditions intended for the synthesis of Pramipexole are typically also conducive to the formation of its ethyl analog, making control of raw material purity paramount.
Factors Influencing Impurity Profile and Yield in Related Benzothiazole (B30560) Derivatives
The synthesis of benzothiazole derivatives is often accompanied by the formation of various impurities, which can significantly impact the yield and purity of the desired product. Several factors contribute to the impurity profile.
Reaction Conditions:
Temperature: High temperatures can lead to side reactions and the formation of degradation products. beilstein-journals.org
Catalyst: The choice of catalyst can influence the reaction pathway and selectivity. For instance, various catalysts, including metal-based and green catalysts, have been employed in the synthesis of benzothiazoles to improve yields and reduce reaction times. mdpi.comekb.egorganic-chemistry.org
Solvent: The solvent can affect the solubility of reactants and intermediates, influencing reaction rates and the formation of byproducts. ekb.eg
Starting Materials and Reagents:
Purity of Reactants: As seen with the formation of this compound, impurities in starting materials or reagents are a primary source of process-related impurities. tsijournals.com
Functional Groups: The nature of substituents on the reactants can influence the reactivity and the propensity for side reactions. Electron-donating or electron-withdrawing groups on the aromatic ring of 2-aminothiophenol (B119425) or the aldehyde can affect the reaction outcome. mdpi.com
Common Impurities in Benzothiazole Synthesis:
Over-alkylation Products: In reactions involving alkylation of amines, di- or poly-alkylation can occur, leading to impurities such as N-propylpramipexole. rdd.edu.iq
Oxidation Products: The benzothiazole ring system can be susceptible to oxidation, leading to the formation of ketone derivatives or other oxidized species. rdd.edu.iq
Dimers: Dimerization of the starting material or intermediates can also occur, resulting in complex impurities. beilstein-journals.org
Enantiomeric Impurities: For chiral benzothiazole derivatives like Pramipexole, the presence of the undesired enantiomer is a critical impurity that needs to be controlled. rdd.edu.iq
Interactive Table: Factors and Their Influence on Benzothiazole Synthesis
| Factor | Influence on Impurity Profile | Influence on Yield |
| Reaction Temperature | Higher temperatures can increase the rate of side reactions, leading to a more complex impurity profile. | Can increase reaction rate and yield up to an optimal point, beyond which degradation may decrease yield. |
| Catalyst Choice | An inappropriate catalyst can lead to lack of selectivity and the formation of various byproducts. | A highly efficient and selective catalyst can significantly improve the yield of the desired product. |
| Purity of Starting Materials | Impurities in reactants can directly lead to the formation of corresponding impurity derivatives. | Impurities can consume reactants in side reactions, thereby lowering the yield of the target compound. |
| Substituent Effects | Electron-donating or withdrawing groups can alter the reactivity and may promote or inhibit side reactions. | Can significantly impact the overall yield depending on their electronic and steric properties. |
Advanced Analytical Characterization and Structural Elucidation of Ethyl Pramipexole
Spectroscopic Techniques for Definitive Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous elucidation of molecular structures. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition and bonding arrangement of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR). In the analysis of Ethyl Pramipexole (B1678040), which is structurally similar to Pramipexole but with an ethyl group instead of a propyl group attached to the amine, NMR provides critical comparative data. tsijournals.com
Comparative ¹H and ¹³C NMR spectral data for Pramipexole and its impurities, including Ethyl Pramipexole, are typically recorded in their free base form for accurate comparison. tsijournals.com While specific spectral data for this compound is not detailed in the provided search results, the methodology involves comparing the chemical shifts and coupling constants of the ethyl group protons and carbons in this compound with the corresponding signals of the propyl group in Pramipexole.
Table 1: Illustrative ¹H and ¹³C NMR Spectral Data Comparison
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pramipexole | Signals corresponding to the n-propylamine chain. | Signals corresponding to the n-propylamine chain carbons. |
| This compound (Impurity-I) | Signals corresponding to the ethylamine (B1201723) chain. A key difference would be the absence of the propyl group's characteristic signals and the appearance of a triplet and quartet pattern for the ethyl group. | Signals corresponding to the ethylamine chain carbons. The number and chemical shifts of these signals would differ from those of Pramipexole. |
Note: This table is illustrative. Detailed experimental values from dedicated studies on isolated this compound are required for a complete analysis.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of Pramipexole, given their structural similarity. Key absorption bands would include N-H stretching and bending vibrations, as well as C-H stretching from the alkyl chain. tsijournals.com
A comparative analysis of the IR spectra of Pramipexole and this compound (Impurity-I) reveals subtle but important differences. The primary distinction arises from the different alkyl chains. tsijournals.com
Table 2: Comparative FT-IR Spectral Data for Pramipexole and this compound
| Compound | IR (KBr) Absorption Bands, ν (cm⁻¹) | Functional Group Assignment |
| Pramipexole | 3293, 3093 (br) 2957, 2922 (m) 1643 (m) | NH stretch CH₃ & CH₂ stretch (primary) NH bending |
| This compound (Impurity-I) | Similar N-H stretching and bending frequencies are expected. Differences may be observed in the C-H stretching region due to the ethyl group versus the propyl group. | N-H stretch CH₃ & CH₂ stretch NH bending |
Source: Adapted from Sharma, H. K., et al. (2008). tsijournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion and Fragmentation Pattern Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in confirming the molecular weight and elucidating the structure of impurities like this compound.
In positive ion mode Electrospray Ionization (ESI-MS), Pramipexole typically shows a molecular ion peak at m/z 212 [(M+H)⁺]. tsijournals.com Its major fragment ion is observed at m/z 153, corresponding to the 2-amino-4,5,6,7-tetrahydrobenzothiazole (B183296) moiety after the cleavage of the n-propylamine chain. tsijournals.com
For this compound (referred to as Impurity-I), the ESI mass spectrum in positive ion mode displays a molecular ion peak at m/z 198 [(M+H)⁺], which is 14 mass units less than Pramipexole, consistent with the replacement of a propyl group with an ethyl group. tsijournals.com The major fragment ion for this compound is also observed at m/z 153, indicating that the fragmentation pattern involves the loss of the ethylamine chain. tsijournals.com
Table 3: LC-MS Fragmentation Data for Pramipexole and this compound
| Compound | Molecular Ion Peak [M+H]⁺ (m/z) | Major Fragment Ion (m/z) | Inferred Neutral Loss |
| Pramipexole | 212 | 153 | Propylamine (59 Da) |
| This compound (Impurity-I) | 198 | 153 | Ethylamine (45 Da) |
Source: Adapted from Sharma, H. K., et al. (2008). tsijournals.com
Chromatographic Methodologies for Impurity Profiling and Quantification
Chromatographic techniques are essential for separating, identifying, and quantifying impurities within a drug substance or product, ensuring its purity and quality.
High-Performance Liquid Chromatography (HPLC) for Separation and Detection in Complex Matrices
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for impurity profiling. Various HPLC methods have been developed to separate Pramipexole from its related substances, including this compound. These methods often utilize reversed-phase columns, such as C18 or C8, with a combination of a buffer and an organic modifier as the mobile phase. asianpubs.orgmdpi.comnih.gov
For instance, a stability-indicating ion-pair HPLC method was developed to evaluate impurities in Pramipexole extended-release tablets. asianpubs.org The use of an ion-pair reagent helps in retaining and separating the polar analytes. Detection is typically carried out using a UV detector at a wavelength where both the active pharmaceutical ingredient (API) and its impurities exhibit significant absorbance, such as 264 nm. asianpubs.org
Development and Optimization of Chromatographic Conditions for this compound Resolution
The successful resolution of this compound from Pramipexole and other potential impurities requires careful development and optimization of chromatographic conditions. Factors such as the type of stationary phase, mobile phase composition (including pH and organic modifier), flow rate, and column temperature are critical.
One study reported a method using an Inertsil ODS-3V column with a phosphate (B84403) buffer (pH 2.7) and acetonitrile (B52724) as the organic modifier in a gradient elution mode. asianpubs.org Another validated method for Pramipexole and its impurities utilized a mobile phase of acetonitrile and a water phase containing 1% triethylamine (B128534), with the pH adjusted to 7.0. nih.gov The optimization process aims to achieve adequate resolution between all peaks of interest, good peak shape, and a reasonable run time.
Table 4: Exemplary HPLC Method Parameters for Pramipexole Impurity Profiling
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS-3V | Zorbax RX C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate buffer (pH 2.7) B: Acetonitrile | A: 0.2% triethylamine in pH 6.0 ammonium (B1175870) formate (B1220265) buffer: acetonitrile (98:2 v/v) B: Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 264 nm | UV at 260 nm |
| Column Temperature | 40 °C | 30 °C |
Sources: Galla Vamshi Krishna, et al. (2017) asianpubs.org and Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation (2024). nih.gov
Analytical Methodologies for the Quantitative Determination of Ethyl Pramipexole
Development of Robust Analytical Methods for Ethyl Pramipexole (B1678040)
The development of a reliable analytical method is a multi-faceted process that begins with the selection of appropriate chromatographic conditions and culminates in a method that is sensitive, specific, and stable.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the analysis of pramipexole and its impurities. ajrconline.orgresearchgate.netijpsonline.com The separation is typically achieved on a C18 or C8 column. ijpsonline.comnih.gov The mobile phase composition is a critical factor and often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ajrconline.orgijpsonline.com The pH of the aqueous phase is a key parameter to control the retention and peak shape of the analytes. ijpsonline.com For instance, a mobile phase comprising acetonitrile and a phosphate (B84403) buffer at a specific pH is commonly used. ijpsonline.com The detection is usually carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 262 nm or 264 nm. ijpsonline.comresearchgate.net The flow rate is optimized to achieve a balance between analysis time and separation efficiency, with a typical rate of 1.0 mL/min. ajrconline.orgijpsonline.com
The development process often involves a systematic approach to optimize these parameters. This can include varying the type and concentration of the organic modifier, the pH and composition of the buffer, and the column type to achieve the desired separation of ethyl pramipexole from pramipexole and other potential impurities. ijpsonline.comresearchgate.net
The optimization of an analytical method for impurity analysis is crucial to ensure that all relevant impurities, including this compound, are adequately separated and quantified. Key parameters that are optimized include:
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is adjusted to achieve optimal separation. ajrconline.orgijpsonline.com The use of additives like triethylamine (B128534) can improve peak shape. researchgate.net
pH of the Mobile Phase: The pH of the buffer solution significantly influences the ionization state of the analytes and, consequently, their retention behavior on the reversed-phase column. ijpsonline.com
Column Type and Temperature: Different stationary phases (e.g., C18, C8) can exhibit different selectivities towards the analytes. ijpsonline.comnih.gov Column temperature can also affect retention times and peak shapes. researchgate.net
Flow Rate: Adjusting the flow rate of the mobile phase can impact the resolution and analysis time. ajrconline.orgresearchgate.net
Detection Wavelength: The wavelength is selected to maximize the signal for the impurities of interest while minimizing interference from the main component and other substances. researchgate.net
A significant degradation impurity of pramipexole was identified with a relative retention time (RRT) of 0.88 using a gradient HPLC-UV detection method. mdpi.com The structure of this impurity was determined to be (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.com
Method Development Strategies Based on Reversed-Phase Liquid Chromatography
Validation of Analytical Procedures for this compound Quantification
Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. Validation involves assessing various performance characteristics as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netresearchgate.net
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ajrconline.org A linear relationship is typically demonstrated by a high correlation coefficient (r²) value, which should be close to 0.999. ajrconline.org For pramipexole, linearity has been established in concentration ranges such as 2-24 µg/ml. ajrconline.org
Precision: Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ajrconline.org For a method to be considered precise, the RSD values should typically be below 2%. ajrconline.org
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is calculated. ajrconline.org Recoveries in the range of 99.60-101.84% have been reported for pramipexole analysis. ajrconline.org
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity Range | 2-24 µg/ml | ajrconline.org |
| Correlation Coefficient (r²) | > 0.999 | ajrconline.org |
| Precision (RSD) | < 2% | ajrconline.org |
| Accuracy (Recovery) | 99.60-101.84% | ajrconline.org |
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajrconline.orgnih.gov
Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajrconline.orgnih.gov
These values are crucial for determining the sensitivity of the method for impurity analysis. For pramipexole, LOD and LOQ values have been reported to be 0.070 µg/ml and 0.213 µg/ml, respectively. ajrconline.org Another study reported an LOD of 0.5 μg/mL and an LOQ of 2 μg/mL. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| LOD | 0.070 µg/ml | ajrconline.org |
| LOQ | 0.213 µg/ml | ajrconline.org |
| LOD | 0.5 µg/mL | nih.gov |
| LOQ | 2 µg/mL | nih.gov |
Assessment of Linearity, Precision, and Accuracy
Application of this compound as a Certified Reference Standard
Certified Reference Standards (CRS) are highly characterized materials that are used to ensure the accuracy and validity of analytical measurements. This compound Dihydrochloride is available as a reference standard for use in pharmaceutical testing. lgcstandards.com These standards are essential for the identification and quantification of this compound as an impurity in pramipexole drug substances and products. lgcstandards.comnih.gov They are used to calibrate analytical instruments and to validate analytical methods, ensuring that the results obtained are accurate and reliable. The use of a certified reference standard for this compound allows for the precise determination of its content, which is critical for controlling the quality and purity of pramipexole.
Significance in Analytical Method Validation (AMV) Studies
Analytical Method Validation (AMV) is a mandatory process in drug development that demonstrates an analytical procedure is suitable for its intended purpose. This compound, as a reference standard, plays a pivotal role in the validation of analytical methods designed for pramipexole. axios-research.com Its use is critical for establishing several key validation parameters as per ICH guidelines. wjpsonline.com
Specificity is arguably the most important parameter demonstrated using the this compound standard. The validation study must prove that the method can unequivocally assess the API in the presence of its impurities. ajrconline.org This is achieved by "spiking" a sample of the pramipexole API with known amounts of this compound and other impurities to show that the method can separate them all without interference. ajrconline.org
Other validation parameters where the this compound standard is essential include:
Linearity: While the linearity of the method is primarily determined for pramipexole, the ability to quantify impurities accurately across a range of concentrations is also assessed. ajrconline.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for this compound must be established to prove the method's sensitivity. The LOQ defines the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. impactfactor.orgajrconline.org
Accuracy: Accuracy is determined by measuring the recovery of a known amount of this compound spiked into a placebo or the drug product matrix. ajrconline.org High recovery percentages indicate the method's accuracy in quantifying the impurity. scielo.brajrconline.org
Precision: The precision of the method for quantifying this compound is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. ajrconline.org
Table 2: Representative Method Validation Parameters for Pramipexole Analysis
| Validation Parameter | Typical Finding | Significance for this compound | Source(s) |
| Linearity (r²) | > 0.999 | Ensures the method is valid for quantifying a range of impurity levels. | researchgate.netajrconline.org |
| Accuracy (% Recovery) | 99-102% | Confirms the method accurately measures the amount of impurity present. | scielo.brajrconline.org |
| Precision (%RSD) | < 2% | Demonstrates the consistency and reproducibility of the impurity measurement. | ajrconline.org |
| LOD | ~0.07 µg/mL | Defines the smallest amount of the impurity the method can detect. | ajrconline.org |
| LOQ | ~0.21 µg/mL | Defines the smallest amount of the impurity the method can quantify reliably. | ajrconline.org |
Ensuring Traceability and Compliance with Pharmacopeial Standards
The use of a well-characterized this compound reference standard is fundamental for ensuring that analytical measurements are traceable and compliant with pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). axios-research.comaxios-research.com Pharmacopeias provide official standards for medicines and their ingredients, including specific tests for purity and limits for named and unnamed impurities.
A certified reference standard of this compound has a documented purity and identity, established through rigorous analytical testing. When a QC laboratory uses this standard to calibrate its instruments and validate its methods, it creates a chain of traceability. labomersa.com This means the results obtained in the laboratory can be reliably traced back to the primary pharmacopeial standard. labomersa.com
This traceability is a cornerstone of Good Manufacturing Practices (GMP) and is essential for regulatory compliance. During regulatory inspections or when submitting a new drug application, a pharmaceutical company must provide comprehensive data demonstrating control over all impurities. The ability to show that these measurements were made using traceable reference standards for compounds like this compound is non-negotiable. It provides the assurance that the reported impurity levels are accurate and that the drug product is compliant with the safety and quality standards set forth in the relevant pharmacopeia. axios-research.com
Theoretical and Computational Studies in Relation to Ethyl Pramipexole and Impurity Control
In Silico Approaches for Predicting Impurity Pathways in Drug Synthesis
In silico, or computational, methodologies are increasingly indispensable in modern drug development for the early identification and management of potential impurities. immunocure.us These approaches leverage computer-based models to predict the formation of impurities, including potentially mutagenic ones, thereby guiding the optimization of synthetic processes. nih.govimmunocure.us
The International Council for Harmonisation (ICH) M7 guideline advocates for the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) prediction methods—one expert rule-based and one statistical-based—to assess the mutagenic potential of drug impurities. nih.govlhasalimited.org These in silico tools can serve as an alternative to traditional, time-consuming laboratory tests like the Ames assay. immunocure.uslhasalimited.org
Several commercial and proprietary software tools are available to facilitate these predictions:
Derek Nexus: An expert rule-based system that uses a knowledge base of structure-activity relationships to predict toxicity, including mutagenicity. lhasalimited.org
Sarah Nexus: A statistical-based model that complements Derek Nexus by identifying potentially toxic chemicals through mutagenicity predictions. lhasalimited.org
Mirabilis: This tool predicts the likelihood of impurity carryover into the final API by generating reactivity purge factors based on empirical data and reaction conditions. lhasalimited.org
These in silico systems work by analyzing the chemical structures of starting materials, reagents, and intermediates in a synthetic route to flag potential side reactions and degradation pathways that could lead to impurities like Ethyl Pramipexole (B1678040). They provide a systematic, consistent, and reproducible framework for risk assessment, helping to focus analytical testing on impurities that are most likely to be present in the final drug product. nih.govlhasalimited.org
For a compound like Ethyl Pramipexole, which has been identified as a process-related impurity of Pramipexole, in silico tools could be used retrospectively to understand its formation or, more importantly, prospectively in the development of new synthetic routes to minimize its occurrence. researchgate.nettsijournals.com The formation of this compound is postulated to occur due to the presence of ethylating agents or ethyl-containing starting materials in the synthesis process. In silico models can simulate the reactivity of these species under various reaction conditions to predict the probability of N-ethylation of the primary or secondary amine in the Pramipexole core structure.
Table 1: In Silico Tools for Impurity Prediction
| Tool Name | Prediction Methodology | Key Function | Application in this compound Context |
|---|---|---|---|
| Derek Nexus | Expert Rule-Based | Predicts toxicity based on established structure-activity relationships. lhasalimited.org | Assess the potential mutagenicity of this compound and other related impurities. |
| Sarah Nexus | Statistical-Based | Identifies potentially toxic chemicals by predicting mutagenicity. lhasalimited.org | Complements Derek Nexus for a more robust mutagenicity assessment of impurities. |
| Mirabilis | Reactivity Purge Prediction | Predicts the carryover of impurities into the final API based on reactivity, solubility, and volatility. lhasalimited.org | Estimate the potential for this compound to persist through purification steps. |
Computational Modeling of Reaction Intermediates Leading to this compound Formation
Computational chemistry provides powerful tools for elucidating reaction mechanisms and understanding the stability of intermediates and transition states. Density Functional Theory (DFT) is a quantum chemical method frequently employed to study the electronic structure and energetics of molecules, offering insights that are often difficult to obtain through experimentation alone. rsc.org
In the context of this compound synthesis, DFT calculations can be used to model the reaction pathway for its formation. This would involve:
Modeling Reactants and Reagents: Creating 3D models of the Pramipexole precursor and the relevant ethylating agent.
Mapping the Reaction Coordinate: Calculating the energy changes as the reactants approach each other, form a transition state, and finally yield the this compound product.
Identifying Key Intermediates: Determining the structure and stability of any intermediate species formed during the reaction.
A computational study on the cycloaddition reactions in the formal synthesis of Pramipexole has demonstrated the utility of DFT in understanding reaction pathways and stereochemical outcomes. acs.org While not directly focused on this compound, this research highlights how computational modeling can be applied to complex heterocyclic systems.
For this compound, a likely formation mechanism is the N-alkylation of a diamine precursor of Pramipexole. DFT calculations could compare the activation energies for the desired N-propylation (leading to Pramipexole) versus the undesired N-ethylation (leading to this compound). Such a study could reveal:
The relative reactivity of the different nitrogen atoms in the precursor molecule.
The influence of the solvent and temperature on the reaction kinetics.
The thermodynamic stability of the resulting products.
This information is invaluable for process chemists seeking to optimize reaction conditions to favor the formation of the desired product and minimize the generation of impurities like this compound.
Table 2: Hypothetical DFT Study Parameters for this compound Formation
| Parameter | Description | Significance for Impurity Control |
|---|---|---|
| Transition State Energy | The energy barrier that must be overcome for the reaction to occur. | A lower activation energy for N-ethylation compared to N-propylation would indicate a higher likelihood of this compound formation. |
| Reaction Enthalpy | The net change in heat content during the reaction. | Provides information on the thermodynamic favorability of forming this compound versus Pramipexole. |
| Intermediate Stability | The energy of any transient species formed during the reaction. | Unstable intermediates may be more prone to side reactions leading to other impurities. |
| Solvent Effects | How the choice of solvent influences the energetics of the reaction. | Modeling in different solvents can help identify conditions that disfavor the formation of this compound. |
Process Chemistry Principles for Impurity Mitigation and Purity Enhancement
The principles of process chemistry are central to developing robust, scalable, and safe manufacturing processes for APIs that consistently meet high purity standards. scipublications.comdsinpharmatics.com The goal is to design a synthesis where impurity formation is minimized from the outset, rather than relying solely on downstream purification. grace.com
Key strategies in process chemistry for impurity control include:
Route Scouting and Selection: Choosing a synthetic route that avoids problematic reagents or conditions known to generate specific impurities. scipublications.com
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, pH, and reaction time to maximize the yield of the desired product and minimize side reactions. scipublications.combyteplus.com This is crucial for controlling the formation of process-related impurities like this compound.
Raw Material Control: Ensuring the purity of starting materials and reagents is critical, as impurities in these materials can be carried through the synthesis or catalyze the formation of new impurities. grace.com For instance, the use of an ethyl-containing solvent or a starting material with ethyl-related impurities could be a source for the formation of this compound.
Quality by Design (QbD): A systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. scipublications.compharmafeatures.com QbD involves identifying Critical Quality Attributes (CQAs) of the API and Critical Process Parameters (CPPs) that affect them.
Spike, Purge, and Fate Studies: In these studies, a known impurity is intentionally added ("spiked") into the process at an elevated level to determine its "fate"—whether it is removed ("purged") by subsequent purification steps or reacts to form other compounds. grace.com This provides a quantitative understanding of the process's ability to control a specific impurity.
Process Intensification: The use of technologies like continuous flow chemistry can offer better control over reaction parameters, leading to improved impurity profiles. pharmafeatures.com Continuous processing allows for precise control of residence time, temperature, and mixing, which can suppress side reactions. pharmafeatures.com
Advanced Purification Techniques: While the primary goal is to prevent impurity formation, efficient purification methods are essential. Techniques like crystallization, chromatography, and distillation are optimized to remove any impurities that are formed. byteplus.com
By applying these principles, process chemists can develop a manufacturing process for Pramipexole that effectively controls the levels of this compound and other potential impurities, ensuring the final API meets the stringent quality requirements for pharmaceutical use.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pramipexole |
| (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole |
| Pramipexole Dimer |
| (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide |
| (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide |
| N-methoxymthis compound |
| Pramipexole mannose adduct |
| Pramipexole ribose adduct |
| Dexpramipexole |
| (6S)-(-)-2-amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole |
| Dipropyl pramipexole |
| 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole |
| 4-(2-chloroethyl)thiazole |
| 2-dimethylamino-4-vinylthiazole |
Future Research Directions and Methodological Advancements in Impurity Science
Advancements in Hyphenated Analytical Techniques for Trace Impurity Characterization
The identification and quantification of trace-level impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools for this purpose. ijfmr.comsoeagra.com These methods offer the high sensitivity and specificity required to detect and structurally elucidate impurities, even when they are present in minute quantities within the complex matrix of a drug substance or product. ijpsonline.com
For an impurity like Ethyl Pramipexole (B1678040), which would be structurally similar to the parent drug Pramipexole, a highly selective separation method is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, particularly in its reversed-phase mode, for separating impurities in non-volatile and thermally unstable compounds. biomedres.us When HPLC is coupled with mass spectrometry (LC-MS), it becomes a powerful tool for impurity profiling. ijpsonline.com The LC component separates the impurity from the API and other components, while the MS provides mass-to-charge ratio (m/z) data, which yields the molecular weight of the impurity and, through fragmentation analysis (MS/MS), offers clues to its chemical structure. tandfonline.comresearchgate.net For instance, research on Pramipexole has successfully used Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) to identify and characterize unknown impurities. nih.gov
Other significant hyphenated techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile impurities that may be present as residual solvents or arise from specific synthetic steps. biomedres.us
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly links the separation power of HPLC with the definitive structure elucidation capability of NMR. ijpsonline.com It allows for an unambiguous correlation between an NMR spectrum and a specific trace-level analyte, providing detailed structural information. ijfmr.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS): An effective technique for impurity profiling that offers high separation efficiency and is particularly useful for charged molecules. soeagra.com
The integration of these advanced methods allows for comprehensive impurity profiling, moving beyond simple detection to full characterization, which is essential for risk assessment. soeagra.com
Table 1: Comparison of Key Hyphenated Techniques for Impurity Profiling
| Technique | Principle | Primary Application for Impurities | Advantages | Limitations |
| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry detection. | Gold standard for non-volatile organic impurities (e.g., degradation products, by-products). tandfonline.comresearchgate.net | High sensitivity and selectivity; provides molecular weight and structural data. ijfmr.com | Matrix effects can suppress ion signals; excipients may interfere. ijpsonline.com |
| GC-MS | Couples gas chromatography separation with mass spectrometry detection. | Analysis of volatile and semi-volatile organic impurities (e.g., residual solvents, starting materials). biomedres.us | Excellent for volatile compounds; high resolution. | Not suitable for non-volatile or thermally labile compounds. |
| LC-NMR | Integrates liquid chromatography with Nuclear Magnetic Resonance spectroscopy. | Definitive structural elucidation of unknown impurities isolated from the LC eluent. ijpsonline.com | Provides unambiguous structural information. ijfmr.com | Lower sensitivity compared to MS; requires higher impurity concentration. |
| UPLC-HRMS | Uses smaller particle size columns for faster, higher-resolution separation coupled with high-resolution mass spectrometry. | Rapid and precise identification and quantification of trace impurities. nih.gov | Increased speed, resolution, and sensitivity over conventional HPLC; accurate mass data. | Higher operational pressures; potential for column clogging. |
Innovative Synthetic Strategies for Minimizing Impurity Generation
The most effective way to control impurities is to prevent their formation during the synthesis of the active pharmaceutical ingredient. Modern synthetic strategies are increasingly focused on designing manufacturing processes that are inherently purer, more efficient, and more sustainable. pharmafeatures.com This proactive approach, often guided by the principles of Quality by Design (QbD), is crucial for minimizing the generation of impurities like a potential Ethyl Pramipexole.
Understanding the origin of impurities is the first step. For Pramipexole, impurities can arise from starting materials, intermediates, by-products of the manufacturing process, or degradation. mdpi.comrdd.edu.iq For example, studies have identified various Pramipexole impurities, including dimers and products of side reactions involving reagents like formaldehyde. tandfonline.comresearchgate.net An impurity such as this compound could theoretically be formed from residual ethanol (B145695) (as a solvent) or ethyl-containing reagents reacting with Pramipexole or its intermediates.
Innovative strategies to minimize such formations include:
Process Analytical Technology (PAT): This involves the in-process monitoring of reaction parameters (e.g., temperature, pH, concentration) in real-time. pharmafeatures.com By continuously analyzing the reaction, scientists can ensure conditions remain within the optimal range to prevent side reactions that lead to impurity formation. mt.com
Continuous Manufacturing (Flow Chemistry): Moving from traditional batch processing to continuous flow reactors can significantly improve purity. Flow chemistry allows for precise control over reaction conditions, rapid heat and mass transfer, and minimizes the residence time of materials at high temperatures, thereby reducing the formation of degradation products and other impurities. pharmafeatures.com
Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity (chemo-, regio-, and stereoselectivity). pharmafeatures.com An enzymatic approach to a specific synthetic step could eliminate the need for harsh reagents or conditions that might otherwise produce unwanted by-products. Enzymes operate under mild conditions, reducing the risk of degradation. pharmafeatures.com
Advanced Route Scouting: Modern computational tools and automated systems can evaluate numerous potential synthetic pathways to identify the one that is most efficient and generates the least waste and fewest impurities. pharmafeatures.com This includes selecting starting materials and reagents with a lower propensity for side reactions. For instance, avoiding peralkylation by using protective groups like 2-nitrobenzenesulfonyl has been explored in Pramipexole synthesis. rdd.edu.iq
By implementing these strategies, manufacturers can build quality and purity directly into the synthetic process, reducing the burden on downstream purification steps and ensuring a more consistent and cleaner product. mt.com
Development of Harmonized Regulatory Guidelines for Unidentified Impurities in Pharmaceutical Products
The control of impurities in pharmaceutical products is governed by a stringent set of regulatory guidelines developed to ensure patient safety. researchgate.net The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established widely adopted guidelines that provide a framework for the control of impurities in new drug substances and products. jpionline.orgijcrt.org
For an unidentified impurity, such as the theoretical this compound, the ICH Q3A(R2) and Q3B(R2) guidelines are of paramount importance. ich.orgpmda.go.jp These guidelines establish thresholds for three key actions:
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
Identification Threshold: The level at which the chemical structure of an impurity must be determined.
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
The specific threshold values depend on the maximum daily dose (MDD) of the drug. ijcrt.org For an impurity found above the qualification threshold, its safety must be established through toxicological studies or by demonstrating that its levels are comparable to those found in early clinical trial batches where it was already demonstrated to be safe. ich.org
Table 2: ICH Thresholds for Impurities in New Drug Substances (Q3A)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2) ich.org |
The development of these harmonized guidelines is crucial for several reasons. It creates a unified standard for pharmaceutical quality across major regions (Europe, Japan, and the USA), streamlining the global drug approval process. It ensures that all manufacturers are held to the same high standards for impurity control, directly benefiting public health. researchgate.net
Ongoing efforts in the regulatory landscape focus on addressing new challenges, such as the control of mutagenic impurities (ICH M7) and the complexities of impurities in biologic and generic drugs. jpionline.orgnih.gov The framework requires a deep understanding of the manufacturing process and the potential for impurity formation, reinforcing the importance of the innovative synthetic and analytical strategies discussed previously. nih.gov When an unidentified impurity like a degradation product is detected above the identification threshold during stability studies, its structure must be elucidated. mdpi.com This process ensures that any new or significant impurity is properly characterized and its potential impact on safety and efficacy is thoroughly evaluated before the product reaches the patient.
Q & A
Q. What are the pharmacokinetic properties of pramipexole relevant to clinical dosing?
Pramipexole exhibits rapid absorption (peak plasma concentration in ~2 hours), minimal food interaction (delayed Tmax by 1 hour), low protein binding (15%), and predominant renal excretion (90%). Its clearance is reduced by ~30% in Parkinson’s disease (PD) patients due to renal impairment, necessitating dose adjustments. Plasma monitoring is recommended due to intrasubject variability .
Q. What validated analytical methods exist for quantifying pramipexole in pharmaceutical formulations?
A stability-indicating HPTLC method uses silica gel plates and ethyl acetate:toluene:methanol:ammonia (8:1.5:0.5:0.6 v/v) as the mobile phase, with detection at 263 nm. The method is linear (200–2000 ng/spot), precise (RSD <1.5%), and robust, with LOD/LOQ of 30/200 ng/spot. Degradation products are resolved (Rf = 0.22 ± 0.02), enabling stability studies under stress conditions .
Q. What are the common adverse drug reactions (ADRs) associated with pramipexole in PD?
Retrospective studies report sedation (37.1%), dizziness (29%), and fatigue as frequent ADRs. These are categorized as "Possible" per the Naranjo scale, potentially confounded by polypharmacy. Comparative analyses with placebo groups are needed to isolate pramipexole-specific effects .
Advanced Research Questions
Q. How do computational reinforcement learning models explain pramipexole’s effect on reward learning in depression?
Model-based analyses show pramipexole decreases the decay rate of reward value estimates (i.e., prolongs reward memory), enhancing reward sensitivity in anhedonic patients. These models dissociate cognitive processes (e.g., prediction errors vs. value updates) using choice data from probabilistic learning tasks, providing mechanistic insights into its antidepressant potential .
Q. What experimental designs address contradictory findings on pramipexole’s association with heart failure?
Epidemiological studies (relative risk = 1.86, 95% CI 1.21–2.85) suggest increased heart failure risk, but clinical trials lack statistical power (16 cases in 7,000 participants). Methodological improvements include longitudinal cohort studies with matched controls, rigorous confounder adjustment (e.g., age, comorbidities), and biomarker-driven stratification (e.g., BNP levels) .
Q. How do neuroimaging and dopamine receptor biomarkers predict pramipexole’s efficacy in depression?
Baseline ventrostriatal dopamine function (measured via fMRI and [11C]raclopride PET) correlates with global symptom improvement. Reward learning tasks combined with prediction error signaling analysis may identify responders. Limitations include lack of placebo controls and longitudinal imaging to assess neuroadaptive changes .
Q. What preclinical models elucidate pramipexole’s dose-dependent effects on impulsivity?
Male Wistar rats exposed to pramipexole show increased preference for smaller-sooner rewards in delay-discounting tasks. However, impulsivity operationalization (e.g., motor vs. cognitive impulsivity) must align with human behavioral endpoints (e.g., gambling disorder criteria) to improve translational relevance .
Q. How does pramipexole’s extended-release (ER) formulation influence pharmacokinetic stability in PD?
ER formulations provide stable plasma levels (Tmax = 6–8 hours) with once-daily dosing, improving adherence. Randomized trials in early PD demonstrate comparable efficacy to immediate-release (IR) with reduced peak-dose dyskinesia risk. Bioavailability studies in rats show prolonged half-life and reduced fluctuation indices .
Q. What methodological challenges exist in evaluating pramipexole’s long-term safety in bipolar depression?
Open-label studies report sustained efficacy but note emerging tolerability issues (e.g., impulse control disorders). Controlled trials are limited by short duration (<12 weeks). Hybrid designs combining randomized phases with long-term observational follow-up are recommended to balance internal/external validity .
Q. How do zebrafish models contribute to understanding pramipexole’s dopaminergic effects?
Larval zebrafish exposed to pramipexole (1–100 μM) exhibit dose-dependent changes in motility, modeling dopaminergic modulation. These high-throughput assays enable genetic manipulation (e.g., vmat2 mutants) to dissect receptor-specific pathways, though interspecies metabolic differences require cautious interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
